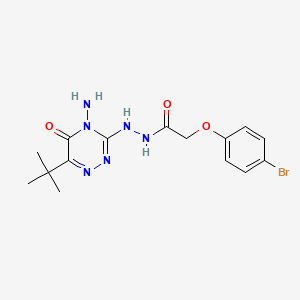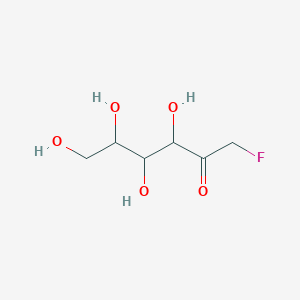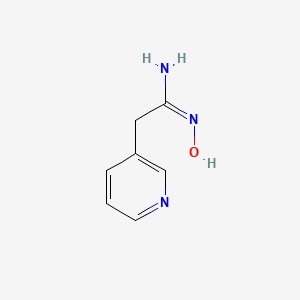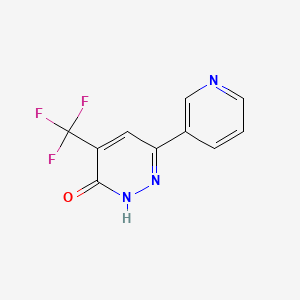
copper oxychloride, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper oxychloride, also known as copper(II) oxychloride, is a chemical compound with the formula Cu2(OH)3Cl. It is a green crystalline solid that is used primarily as a fungicide in agriculture. The compound is known for its effectiveness in controlling fungal diseases in crops, making it a valuable tool for farmers. Copper oxychloride is also used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper oxychloride can be synthesized through the reaction of copper(II) chloride with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding sodium hydroxide to the solution to precipitate copper hydroxide.
- Reacting the precipitated copper hydroxide with additional copper(II) chloride to form copper oxychloride .
The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product. The process is usually carried out at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, copper oxychloride is produced by reacting metallic copper with copper(II) chloride in the presence of oxygen. The process involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding metallic copper to the solution.
- Introducing oxygen into the solution to facilitate the reaction between copper and copper(II) chloride .
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Copper oxychloride undergoes various chemical reactions, including:
Oxidation: Copper oxychloride can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: The compound can be reduced to metallic copper and hydrochloric acid.
Substitution: Copper oxychloride can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas or sodium borohydride.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Metallic copper and hydrochloric acid.
Substitution: Different copper halides, depending on the halide used.
Aplicaciones Científicas De Investigación
Copper oxychloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies related to plant pathology and microbiology due to its fungicidal properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of pigments, ceramics, and other materials
Mecanismo De Acción
The mechanism of action of copper oxychloride involves the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and nucleic acids. This leads to the disruption of cellular functions and ultimately cell death. The compound targets multiple molecular pathways, making it effective against a wide range of pathogens .
Comparación Con Compuestos Similares
Copper oxychloride is often compared with other copper-based compounds, such as:
Copper(II) hydroxide: Similar fungicidal properties but different solubility and stability characteristics.
Copper(II) oxide: Used in similar applications but has different reactivity and toxicity profiles.
Copper(II) chloride: More soluble in water and used in different industrial processes.
Copper oxychloride is unique due to its specific combination of properties, including its effectiveness as a fungicide, stability, and ease of production .
Propiedades
Fórmula molecular |
Cl2Cu4H12O6 |
|---|---|
Peso molecular |
433.18 g/mol |
Nombre IUPAC |
copper;dichlorocopper;hexahydrate |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;;;;+2;;;;;;/p-2 |
Clave InChI |
XOURRDOLCCVZAF-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.Cl[Cu]Cl.[Cu].[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12049375.png)
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)




![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)
![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)


